molecular formula C9H14O B1591129 5-Ethyl-3-methylcyclohex-2-enone CAS No. 40920-68-1

5-Ethyl-3-methylcyclohex-2-enone

Cat. No.: B1591129
CAS No.: 40920-68-1
M. Wt: 138.21 g/mol
InChI Key: XULZXXRNQOYNIW-UHFFFAOYSA-N
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Description

5-Ethyl-3-methylcyclohex-2-enone is an organic compound with the molecular formula C9H14O . It is a derivative of cyclohexenone, characterized by the presence of an ethyl group at the 5-position and a methyl group at the 3-position of the cyclohexene ring. This compound is a versatile intermediate used in various chemical syntheses, including pharmaceuticals and fragrances .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Ethyl-3-methylcyclohex-2-enone involves its reactivity as an enone. The compound’s α,β-unsaturated carbonyl system makes it susceptible to nucleophilic attack, leading to various addition reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-3-methylcyclohex-2-enone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized synthetic applications and research .

Properties

IUPAC Name

5-ethyl-3-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-3-8-4-7(2)5-9(10)6-8/h5,8H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULZXXRNQOYNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30574845
Record name 5-Ethyl-3-methylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40920-68-1
Record name 5-Ethyl-3-methylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30574845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-3-methylcyclohex-2-enone
Reactant of Route 2
5-Ethyl-3-methylcyclohex-2-enone
Reactant of Route 3
5-Ethyl-3-methylcyclohex-2-enone
Reactant of Route 4
5-Ethyl-3-methylcyclohex-2-enone
Reactant of Route 5
5-Ethyl-3-methylcyclohex-2-enone
Reactant of Route 6
5-Ethyl-3-methylcyclohex-2-enone

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